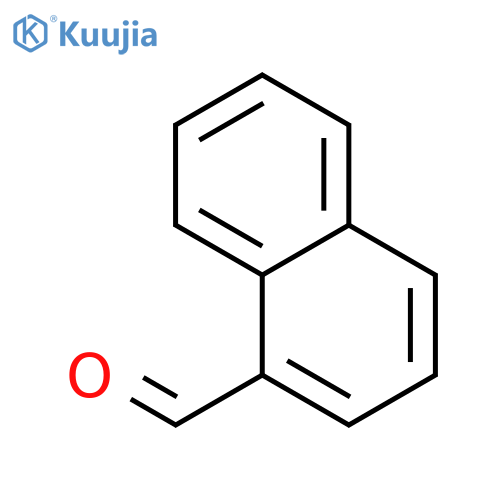Cas no 66-77-3 (naphthalene-1-carbaldehyde)

naphthalene-1-carbaldehyde structure
商品名:naphthalene-1-carbaldehyde
naphthalene-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-Naphthaldehyde
- 1-naphthaldehyde (alpha)
- 1-Naphthaldehdye
- 1-ANPHTHALDEHYDE
- 1-FORMYLNAPHTHALENE
- 1-Naphthalenecarboxaldehyde
- 1-NAPHTHYLALDEHYDE
- A-NAPHTHALDEHYDE
- I-Naphthaldehyd
- naphthalene-1-carboxaldehyde
- naphthalene-1-carboxyaldehyde
- α-Naphthaldehyde
- α-Naphthal
- Naphthalene-1-carbaldehyde
- alpha-Naphthal
- alpha-Naphthaldehyde
- Naphthaldehyde
- .alpha.-Naphthal
- alpha-Naphthylcarboxaldehyde
- alpha-Naphthylaldehyde
- naphthalene-1-aldehyde
- .alpha.-Naphthaldehyde
- .alpha.-Naphthylaldehyde
- I-Napthaldehyde
- 1-Napthaldehyde
- .alpha.-Naphthylcarboxaldehyde
- NAPHTHALENECARBOXALDEHYDE
- alphaalpha-naphthaldehyde
- UN
- 1-naphthaldehyd
- 1-naphthalene carboxaldehyde
- LS-94155
- FT-0672609
- MFCD00004003
- 1-Naphthaldehyde, 95%
- BIDD:GT0176
- NSC-6106
- a-Naphthal
- naphthaleneformaldehyde
- 1-naphtoaldehyde
- naphthalene-formaldehyde
- .ALPHA.-NAPHTHALENECARBOXALDEHYDE
- naphthal
- FT-0608101
- A835544
- AM62619
- UNII-H3I0B5F8SX
- 1naphthaldehyde
- DTXSID5058775
- NCGC00341016-01
- 66-77-3
- bmse000532
- PD139181
- C11-H8-O
- 1-Naphthaldehyde (8CI)
- Q21050985
- BRN 0386082
- 1-naphthalencarboxaldehyde
- AB01331896-02
- SCHEMBL9005
- CHEMBL3265260
- .ALPHA.-NAPHTHOALDEHYDE
- N0002
- formylnaphthalene
- Z104472874
- naphthalene-1 carbaldehyde
- AKOS000118888
- 4-Naphthalene-1-carboxaldehyde
- 1-naphthyl aldehyde
- H3I0B5F8SX
- STK498756
- BDBM50013801
- AC-5796
- 1-naftalencarboxaldehido
- 1-naphthalenecarbaldehyde
- 1-naphtaldehyde
- 1-naphthylcarboxaldehyde
- D70897
- EN300-19124
- 1-Formylnaphthalene; 1-Naphthylaldehyde; 1-Naphthylcarboxaldehyde
- CHEBI:52367
- Naphtalene-1-carbaldehyde
- 1-Naphthoaldehyde
- NSC6106
- AS-19333
- InChI=1/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8
- EINECS 200-633-4
- naphthaline-1-carbaldehyde
- 1-napthylaldehyde
- W-104738
- NSC 6106
- alpha-naphthoaldehyde
- CS-D1451
- 30678-61-6
- F2190-0608
- NS00020333
- 1- Naphthaldehyde
- DB-038174
- Naphthaldehdye
- 1Naphthylaldehyde
- 200-633-4
- DTXCID2044686
- alphaNaphthylaldehyde
- 1Formylnaphthalene
- ALPHA-NAPHTHALENECARBOXALDEHYDE
- alphaNaphthaldehyde
- alphaNaphthal
- alphaNaphthylcarboxaldehyde
- 1Naphthalenecarboxaldehyde
- FN02194
- naphthalene-1-carbaldehyde
-
- MDL: MFCD00004003
- インチ: 1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H
- InChIKey: SQAINHDHICKHLX-UHFFFAOYSA-N
- ほほえんだ: O=C([H])C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C21
- BRN: 386082
計算された属性
- せいみつぶんしりょう: 156.05800
- どういたいしつりょう: 156.058
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 3.1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 淡黄色水晶
- 密度みつど: 1.15 g/mL at 25 °C(lit.)
- ゆうかいてん: 1-2 °C (lit.)
- ふってん: 291°C(lit.)
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - 屈折率: n20/D 1.652(lit.)
- PH値: 7 (< 1g/l, H2O, 20℃)
- ようかいど: <1g/l
- すいようせい: Soluble in ethanol, ether, acetone, benzene. Insoluble in water.
- PSA: 17.07000
- LogP: 2.65230
- ようかいせい: エタノール、エーテル、アセトンに溶け、水に溶けない。
- かんど: Air Sensitive
naphthalene-1-carbaldehyde セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:3082
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S37/39-S26-S24/25-S36/37-S23
- RTECS番号:QJ0190000
-
危険物標識:

- 包装等級:III
- リスク用語:R22
- TSCA:Yes
- 包装カテゴリ:III
- 包装グループ:III
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S24/25
naphthalene-1-carbaldehyde 税関データ
- 税関コード:2912190090
- 税関データ:
中国税関コード:
2912299000概要:
291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、テトラホルムアルデヒドの外観
要約:
291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
naphthalene-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1039454-25g |
1-Naphthaldehyde |
66-77-3 | 98% | 25g |
¥48.00 | 2024-05-04 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB21231-1000g |
naphthalene-1-carbaldehyde |
66-77-3 | 97% | 1000g |
3047.00 | 2021-07-09 | |
| TRC | N344800-25g |
1-Naphthaldehyde |
66-77-3 | 25g |
$190.00 | 2023-05-17 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N042A-25g |
naphthalene-1-carbaldehyde |
66-77-3 | 95% | 25g |
¥84.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0002-25ml |
naphthalene-1-carbaldehyde |
66-77-3 | 95.0%(GC) | 25ml |
¥320.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N042A-100g |
naphthalene-1-carbaldehyde |
66-77-3 | 95% | 100g |
¥310.0 | 2022-06-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N111813-10g |
naphthalene-1-carbaldehyde |
66-77-3 | 97% | 10g |
¥56.90 | 2023-09-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1305-50G |
naphthalene-1-carbaldehyde |
66-77-3 | 97% | 50g |
¥ 132.00 | 2023-04-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1305-250G |
naphthalene-1-carbaldehyde |
66-77-3 | 97% | 250g |
¥ 567.00 | 2023-04-04 | |
| Life Chemicals | F2190-0608-5g |
1-Naphthaldehyde |
66-77-3 | 95%+ | 5g |
$60.0 | 2023-11-21 |
naphthalene-1-carbaldehyde サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:66-77-3)naphthalene-1-carbaldehyde
注文番号:A835544
在庫ステータス:in Stock
はかる:1kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 06:34
価格 ($):240.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:66-77-3)1-萘甲醛
注文番号:LE1903963
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:37
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:66-77-3)1-Naphthaldehyde
注文番号:LE14445
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:10
価格 ($):discuss personally
naphthalene-1-carbaldehyde 関連文献
-
Hasan Mohammad,Abu Saleh Musha Islam,Chandraday Prodhan,Mahammad Ali New J. Chem. 2019 43 5297
-
Ardeshir Khazaei,Mohammad Ali Zolfigol,Saied Alaie,Saeed Baghery,Babak Kaboudin,Yadollah Bayat,Asiye Asgari RSC Adv. 2016 6 10114
-
3. In vitro antiproliferative activity of palladium(ii) thiosemicarbazone complexes and the corresponding functionalized chitosan coated magnetite nanoparticlesWilfredo Hernández,Abraham. J. Vaisberg,Mabel Tobar,Melisa álvarez,Jorge Manzur,Yuri Echevarría,Evgenia Spodine New J. Chem. 2016 40 1853
-
Gurjaspreet Singh,Priyanka,Sushma,Pawan,Diksha,Suman,Mohit,Anita Devi,Sofia Gupta New J. Chem. 2022 46 2094
-
Peter Wipf,Stephen M. Lynch,Anne Birmingham,Giselle Tamayo,Allan Jiménez,Nefertiti Campos,Garth Powis Org. Biomol. Chem. 2004 2 1651
66-77-3 (naphthalene-1-carbaldehyde) 関連製品
- 642-31-9(anthracene-9-carbaldehyde)
- 3029-19-4(1-Pyrenecarboxaldehyde)
- 5060-65-1(NDC)
- 33738-48-6(4-methylnaphthalene-1-carbaldehyde)
- 4707-71-5(9-Formylphenanthrene)
- 26842-00-2(Phenanthrene-2-carbaldehyde)
- 66-99-9(Naphthalene-2-carbaldehyde)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
推奨される供給者
atkchemica
(CAS:66-77-3)naphthalene-1-carbaldehyde

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:66-77-3)1-Naphthaldehyde

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ








